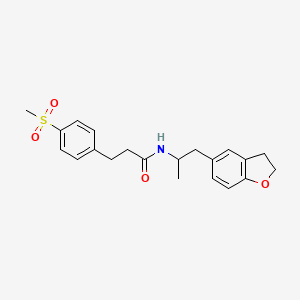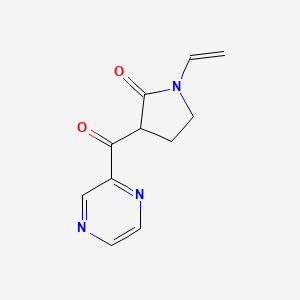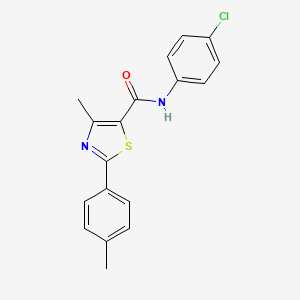
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide, also known as CPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB belongs to the class of cyclopropyl amides and has been extensively studied for its biological and pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide is not fully understood. However, it has been suggested that N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide exerts its biological activities by modulating the activity of various receptors and enzymes in the body. For example, N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and mood. N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been shown to have various biochemical and physiological effects in animal models. For example, N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has also been shown to decrease the levels of inflammatory cytokines, which are involved in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has several advantages as a research tool, including its high potency and selectivity towards specific targets. However, N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions in the study of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide. One potential direction is the development of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the development of new synthetic methods for the production of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide and its potential side effects.
Métodos De Síntesis
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide can be synthesized using various methods, including the reaction of 4-cyclopentylbenzoic acid with N-(1-cyano-2,2-dimethylcyclopropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then subjected to purification steps such as column chromatography to obtain pure N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide.
Aplicaciones Científicas De Investigación
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been studied for its potential as a therapeutic agent against various types of cancer, including breast, lung, and colon cancer. N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-17(2)11-18(17,12-19)20-16(21)15-9-7-14(8-10-15)13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVRBJLUUZDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC=C(C=C2)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)







![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-2-YL)piperidin-1-YL]acetamide](/img/structure/B2998692.png)


